molecular formula C24H20Cl2N4 B2702267 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 313274-74-7

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline

Cat. No.: B2702267
CAS No.: 313274-74-7
M. Wt: 435.35
InChI Key: BKPZAAKXWRQBOQ-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chloro group at the 6th position, a 2-chlorophenyl group attached to a piperazine ring, and a phenyl group at the 4th position of the quinazoline core. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination at the 6th position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Piperazine Ring: The piperazine ring, substituted with a 2-chlorophenyl group, can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate halogenated intermediates.

    Final Coupling: The final coupling step involves the reaction of the substituted piperazine with the quinazoline core, typically under reflux conditions in the presence of a suitable solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of partially or fully reduced quinazoline derivatives.

    Substitution: Formation of amino or thio-substituted quinazoline derivatives.

Scientific Research Applications

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-methylquinazoline: Similar structure but with a methyl group instead of a phenyl group.

    6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-ethylquinazoline: Similar structure but with an ethyl group instead of a phenyl group.

    6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-(4-methoxyphenyl)quinazoline: Similar structure but with a methoxy-substituted phenyl group.

Uniqueness

6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and phenyl groups, along with the piperazine ring, contributes to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

6-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4/c25-18-10-11-21-19(16-18)23(17-6-2-1-3-7-17)28-24(27-21)30-14-12-29(13-15-30)22-9-5-4-8-20(22)26/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPZAAKXWRQBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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